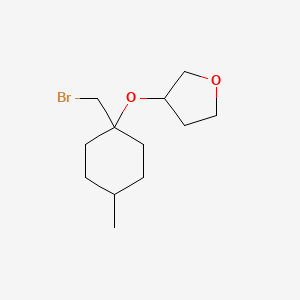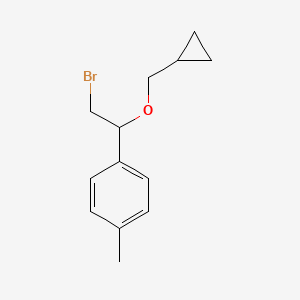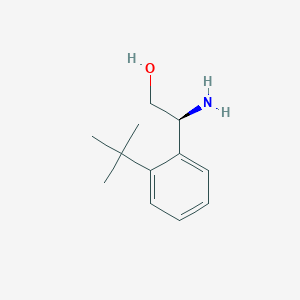
(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a tert-butyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol typically involves the reaction of 2-(tert-butyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.
Applications De Recherche Scientifique
(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving its amino and hydroxyl groups, which can form hydrogen bonds and participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butylamino)ethanol: Similar in structure but lacks the phenyl ring.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Contains a tert-butyl group but has different functional groups and structure.
Uniqueness
(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol is unique due to the presence of both the tert-butyl group and the phenyl ring, which confer distinct chemical properties and reactivity patterns. This combination of structural features makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-7-5-4-6-9(10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1 |
Clé InChI |
CJFZTQJVYPQRGW-LLVKDONJSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=CC=C1[C@@H](CO)N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



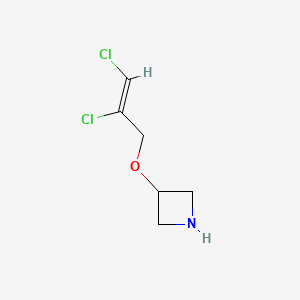
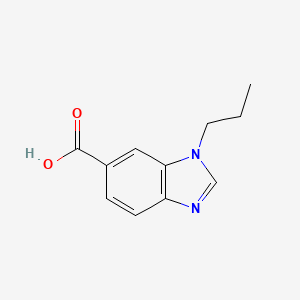
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

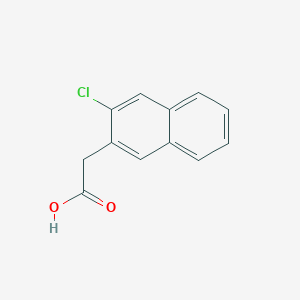
![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
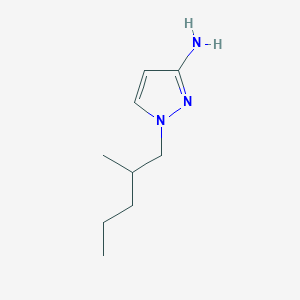
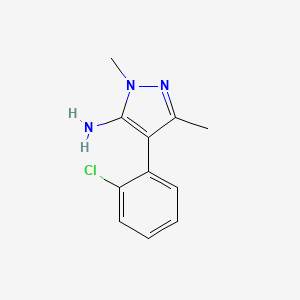
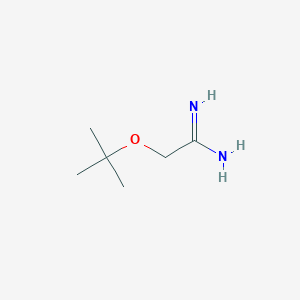
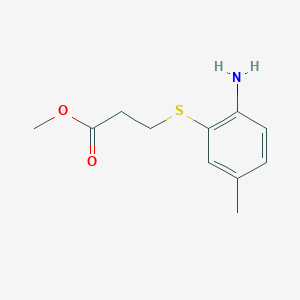
![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)
